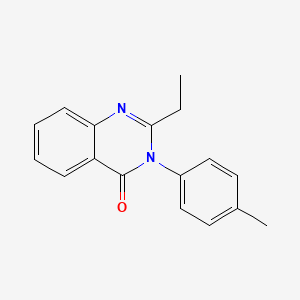![molecular formula C14H12N4O5 B5780358 N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as NPY-30, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. Specifically, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. It has also been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects in animal and cell culture models. In cancer cells, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of inflammation, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegeneration, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one limitation is that N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in vivo.
Zukünftige Richtungen
Future research on N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide could focus on several areas, including:
1. Further elucidating the mechanism of action of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, particularly in the context of cancer, inflammation, and neurodegeneration.
2. Developing more efficient synthesis methods for N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide that improve yield and purity.
3. Investigating the pharmacokinetics and pharmacodynamics of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in vivo, including its absorption, distribution, metabolism, and excretion.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in humans for various diseases.
5. Exploring the potential of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
In conclusion, N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action, pharmacokinetics and pharmacodynamics, and potential as a therapeutic agent.
Synthesemethoden
The synthesis method for N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves the reaction of 2-(4-nitrophenoxy)acetic acid with 3-aminopyridine in the presence of a coupling reagent. The resulting compound is then treated with an isocyanate to form the final product. This method has been optimized to produce high yields of N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide with good purity.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c15-14(10-2-1-7-16-8-10)17-23-13(19)9-22-12-5-3-11(4-6-12)18(20)21/h1-8H,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOZZLLNOXJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)

![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)

![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)